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Compound Name: 2-Octenylsuccinic Anhydride

Cat. No.: B7801577 Get Quote

Introduction: Understanding 2-Octenylsuccinic
Anhydride (OSA)
2-Octenylsuccinic anhydride (OSA) is a cyclic dicarboxylic acid anhydride that plays a

significant role in various industrial applications, most notably as a chemical modifier for

starches and other polysaccharides.[1][2] Its molecular structure, featuring a hydrophilic

succinic anhydride ring and a hydrophobic octenyl chain, imparts an amphiphilic character to

the molecules it modifies. This dual nature makes OSA-modified products valuable as

emulsifiers, encapsulating agents, and stabilizers in the food, pharmaceutical, and materials

science industries.[1]

The chemical reactivity of OSA is primarily centered on the anhydride ring, which can readily

undergo esterification with hydroxyl groups present in polymers like starch.[2] This process

introduces the octenylsuccinyl group onto the polymer backbone, dramatically altering its

physicochemical properties. Given the direct correlation between the extent and nature of this

modification and the final product's performance, a thorough understanding of OSA's

spectroscopic profile is paramount for researchers, scientists, and professionals in drug

development and material science. This guide provides an in-depth analysis of the Fourier-

Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic

characteristics of 2-Octenylsuccinic anhydride.

Molecular Structure of 2-Octenylsuccinic Anhydride
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2-Octenylsuccinic anhydride is a colorless to light yellow liquid with the molecular formula

C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol .[3] It is typically available as a mixture of cis

and trans isomers.[3]

Chemical Structure:

Caption: Molecular structure of 2-Octenylsuccinic anhydride.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The analysis of pure 2-Octenylsuccinic anhydride reveals key vibrational modes

characteristic of a cyclic anhydride and an alkene.

Characteristic Vibrational Frequencies
The FTIR spectrum of a cyclic anhydride like OSA is distinguished by the presence of two

carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[2] The presence

of the octenyl chain introduces additional characteristic peaks.

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

~2955, ~2925, ~2855 C-H stretch Alkyl (CH₃, CH₂) Strong

~1860
C=O stretch

(symmetric)
Anhydride Strong

~1780
C=O stretch

(asymmetric)
Anhydride Stronger

~1650 C=C stretch Alkene Medium

~1230 C-O-C stretch Anhydride Strong

~970
=C-H bend (out-of-

plane)
trans-Alkene Medium

Note: The exact peak positions can vary slightly depending on the sample phase (liquid, gas)

and the presence of isomers.
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Interpretation of the FTIR Spectrum:

The most prominent features in the FTIR spectrum of OSA are the two strong carbonyl

absorption bands. For cyclic anhydrides, the symmetric C=O stretch typically appears at a

higher wavenumber (~1860 cm⁻¹) while the more intense asymmetric stretch is found at a

lower wavenumber (~1780 cm⁻¹).[2] The significant separation of these two bands is a

hallmark of the anhydride functional group.

The aliphatic octenyl chain is evidenced by the strong C-H stretching vibrations just below 3000

cm⁻¹. The carbon-carbon double bond (C=C) of the octenyl group gives rise to a medium

intensity stretching band around 1650 cm⁻¹. The out-of-plane bending vibration for a trans-

alkene, often observed around 970 cm⁻¹, can also be a useful diagnostic peak. The strong C-

O-C stretching vibration of the anhydride ring is typically observed in the 1230 cm⁻¹ region.

When OSA reacts to modify a substrate like starch, the anhydride ring opens, forming an ester

linkage and a carboxylic acid (which may be deprotonated to a carboxylate). This chemical

transformation is readily monitored by FTIR, where the characteristic double carbonyl peaks of

the anhydride disappear and are replaced by a new ester carbonyl (C=O) peak around 1725

cm⁻¹ and an asymmetric stretching vibration of a carboxylate group (RCOO⁻) around 1571

cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. For 2-Octenylsuccinic anhydride, both ¹H and ¹³C NMR are essential for

confirming its structure and purity. The presence of cis and trans isomers will lead to some

complexity in the spectra, with distinct signals for each isomer.

¹H NMR Spectroscopy
The ¹H NMR spectrum of OSA will show signals corresponding to the protons of the octenyl

chain and the succinic anhydride ring. The chemical shifts are influenced by the electron-

withdrawing effect of the anhydride group and the double bond.

Predicted ¹H NMR Chemical Shifts and Multiplicities:
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Proton(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ (terminal methyl) ~0.9 Triplet ~7

-(CH₂)₄- (in octenyl

chain)
~1.3-1.4 Multiplet -

-CH₂-C=C- ~2.0 Multiplet -

-C=C-CH₂- ~2.5 Multiplet -

-CH₂- (in anhydride

ring)
~2.7-3.0 Multiplet -

-CH- (in anhydride

ring)
~3.4 Multiplet -

-CH=CH- (olefinic) ~5.4-5.6 Multiplet -

Interpretation of the ¹H NMR Spectrum:

Upfield Region (0.8-2.5 ppm): The protons of the aliphatic octenyl chain will resonate in this

region. The terminal methyl group will appear as a triplet around 0.9 ppm. The methylene

groups of the saturated part of the chain will give rise to a complex multiplet between 1.3 and

1.4 ppm. The methylene groups adjacent to the double bond will be shifted downfield to

around 2.0 and 2.5 ppm.

Succinic Anhydride Ring Protons (2.7-3.5 ppm): The protons on the succinic anhydride ring

will appear as a set of complex multiplets due to their diastereotopic nature and coupling to

each other. The methine proton will be the most downfield of this group, appearing around

3.4 ppm.

Olefinic Protons (5.4-5.6 ppm): The protons on the carbon-carbon double bond will be the

most deshielded and will appear as a multiplet in the 5.4-5.6 ppm region. The coupling

constants between these protons can be used to determine the stereochemistry (cis or trans)

of the double bond.
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A certificate of analysis for a commercial sample of 2-Octenylsuccinic anhydride confirms

that the ¹H NMR spectrum is consistent with the expected structure.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Chemical Shift (δ, ppm)

-CH₃ (terminal methyl) ~14

-(CH₂)₄- (in octenyl chain) ~22-32

-CH₂- (in anhydride ring) ~33

-CH- (in anhydride ring) ~40

-CH₂-C=C- ~35

-C=C-CH₂- ~30

-CH=CH- (olefinic) ~125-135

-C=O (anhydride carbonyls) ~170-175

Interpretation of the ¹³C NMR Spectrum:

Aliphatic Region (14-40 ppm): The carbons of the octenyl chain and the succinic anhydride

ring will resonate in this region. The terminal methyl carbon will be the most upfield signal at

around 14 ppm. The methylene carbons of the octenyl chain will appear in the 22-32 ppm

range. The carbons of the succinic anhydride ring will be found between 33 and 40 ppm.

Olefinic Region (125-135 ppm): The two sp² hybridized carbons of the double bond will have

chemical shifts in this downfield region.

Carbonyl Region (170-175 ppm): The two carbonyl carbons of the anhydride group will be

the most deshielded and will appear at the furthest downfield region of the spectrum.
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Experimental Protocols
FTIR Spectroscopy
Sample Preparation:

For liquid samples like 2-Octenylsuccinic anhydride, the simplest method is to place a drop

of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

Record a background spectrum of the clean salt plates.

Place a small drop of the OSA sample on one plate and cover with the second plate,

ensuring a thin film is formed.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Perform baseline correction and peak picking on the resulting spectrum.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-Octenylsuccinic anhydride in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required.

Instrumentation and Data Acquisition:

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or

higher.

Acquire the ¹³C NMR spectrum on the same instrument.

Process the spectra using appropriate software to perform Fourier transformation, phase

correction, and baseline correction.
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Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to

the internal standard.

Workflow for Spectroscopic Analysis of OSA

Sample Preparation Spectroscopic Analysis Data Processing and Interpretation

Final Report

2-Octenylsuccinic Anhydride

Prepare thin film on KBr plates

Dissolve in CDCl₃

FTIR Spectrometer

NMR Spectrometer

Process FTIR Spectrum
(Baseline Correction, Peak Picking)

Process NMR Spectra
(FT, Phasing, Integration)

Assign Vibrational Modes

Assign Chemical Shifts
and Coupling Constants

Comprehensive Spectroscopic Profile

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization of 2-Octenylsuccinic
anhydride.

Conclusion
The spectroscopic profile of 2-Octenylsuccinic anhydride is well-defined by characteristic

signals in both FTIR and NMR spectroscopy. FTIR is particularly useful for identifying the key

anhydride functional group and for monitoring its conversion during chemical modification

processes. NMR spectroscopy provides a detailed map of the proton and carbon environments

within the molecule, allowing for unambiguous structure confirmation and purity assessment. A

thorough understanding of these spectroscopic features is indispensable for scientists and

researchers working with OSA, enabling precise quality control, reaction monitoring, and the

development of novel materials with tailored properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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